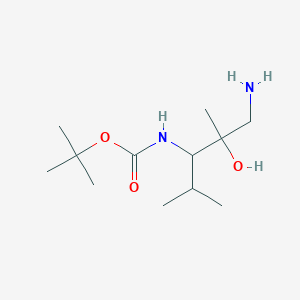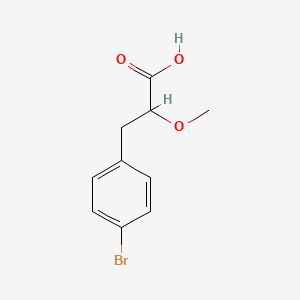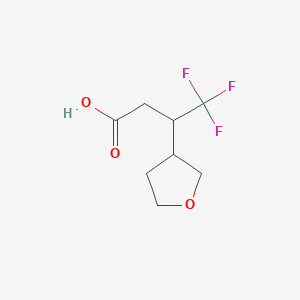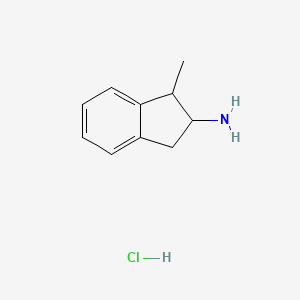![molecular formula C18H24N4 B13532879 N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is a complex organic compound featuring a cyclohexyl ring substituted with a pyridin-2-ylamino group and a pyridin-2-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridin-2-amine with formaldehyde and a cyclohexylamine derivative to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the cyclohexyl ring.
Substitution Reaction: The final step involves the substitution of the amino group with a pyridin-2-yl group using a suitable reagent like pyridine-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming N-oxides.
Reduction: Reduction reactions can target the pyridinyl groups, converting them to piperidines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and exhibit similar biological activities.
Cyclohexylamines: These compounds have a similar cyclohexyl ring structure but differ in their substituents.
Pyridin-2-amines: These compounds share the pyridin-2-amine group and are used in similar applications.
Uniqueness
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is unique due to its dual pyridinyl groups and cyclohexyl ring, which confer distinct chemical and biological properties. This structural combination enhances its ability to interact with a wide range of molecular targets, making it versatile in various applications.
Propiedades
Fórmula molecular |
C18H24N4 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-[[4-[(pyridin-2-ylamino)methyl]cyclohexyl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C18H24N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-6,11-12,15-16H,7-10,13-14H2,(H,19,21)(H,20,22) |
Clave InChI |
XELPBFKBLQDCFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC2=CC=CC=N2)CNC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


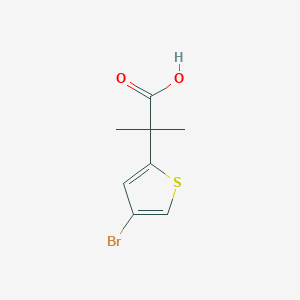

![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

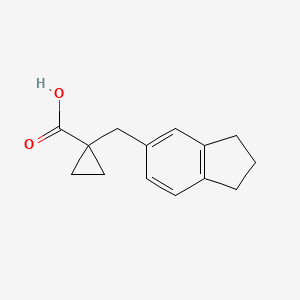
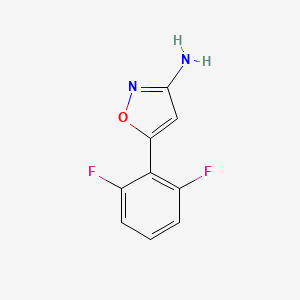

![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
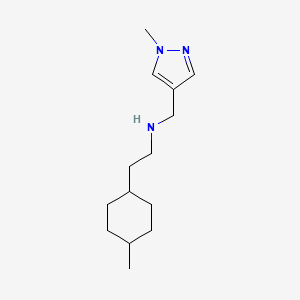
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
